molecular formula C10H13BrN2O2S B8486663 5-Bromo-2,3-dihydro-1H-indole-6-sulfonic acid dimethylamide

5-Bromo-2,3-dihydro-1H-indole-6-sulfonic acid dimethylamide

Cat. No. B8486663
M. Wt: 305.19 g/mol
InChI Key: BJGNCGCYHBEIBD-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

Starting with dimethylamine and 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride, the title compound was prepared by using similar methods to those described for Preparation 27.1H NMR (DMSO-d6): 7.40 (1H, s), 7.01 (1H, s), 3.51 (2H, t), 3.01 (2H, t), 2.77 (6H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C([N:7]1[C:15]2[C:10](=[CH:11][C:12]([Br:20])=[C:13]([S:16](Cl)(=[O:18])=[O:17])[CH:14]=2)[CH2:9][CH2:8]1)(=O)C>>[CH3:1][N:2]([CH3:3])[S:16]([C:13]1[CH:14]=[C:15]2[C:10]([CH2:9][CH2:8][NH:7]2)=[CH:11][C:12]=1[Br:20])(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)S(=O)(=O)Cl)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
those described for Preparation 27.1H NMR (DMSO-d6): 7.40 (1H, s), 7.01 (1H, s), 3.51 (2H, t), 3.01 (2H, t), 2.77 (6H, s)

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C1=C(C=C2CCNC2=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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